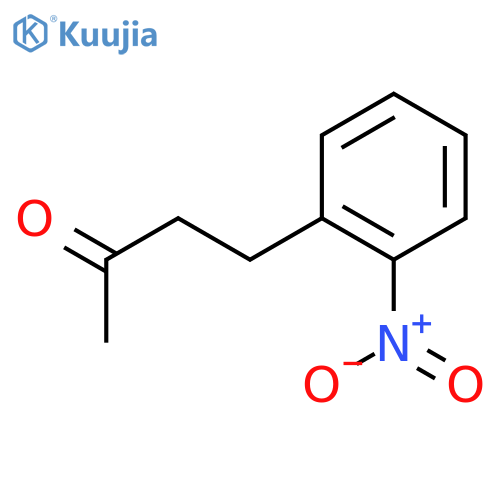Cas no 58751-62-5 (4-(2-nitrophenyl)butan-2-one)

4-(2-nitrophenyl)butan-2-one structure
商品名:4-(2-nitrophenyl)butan-2-one
CAS番号:58751-62-5
MF:C10H11NO3
メガワット:193.199242830276
MDL:MFCD11655150
CID:341063
PubChem ID:19764078
4-(2-nitrophenyl)butan-2-one 化学的及び物理的性質
名前と識別子
-
- 2-Butanone, 4-(2-nitrophenyl)-
- 4-(2-nitrophenyl)butan-2-one
- D83967
- SCHEMBL10752489
- EN300-86166
- CS-0154053
- AS-59370
- DTXSID70599673
- 58751-62-5
- AKOS009391358
- MFCD11655150
-
- MDL: MFCD11655150
- インチ: InChI=1S/C10H11NO3/c1-8(12)6-7-9-4-2-3-5-10(9)11(13)14/h2-5H,6-7H2,1H3
- InChIKey: ZVNWPIWCTWRCHX-UHFFFAOYSA-N
- ほほえんだ: [N+](C1C=CC=CC=1CCC(=O)C)([O-])=O
計算された属性
- せいみつぶんしりょう: 193.07393
- どういたいしつりょう: 193.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- PSA: 60.21
4-(2-nitrophenyl)butan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | N498098-50mg |
4-(2-nitrophenyl)butan-2-one |
58751-62-5 | 50mg |
$ 185.00 | 2022-06-03 | ||
| Enamine | EN300-86166-0.5g |
4-(2-nitrophenyl)butan-2-one |
58751-62-5 | 95% | 0.5g |
$285.0 | 2023-09-02 | |
| abcr | AB548532-250mg |
4-(2-Nitrophenyl)butan-2-one; . |
58751-62-5 | 250mg |
€421.60 | 2024-07-20 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TA238-200mg |
4-(2-nitrophenyl)butan-2-one |
58751-62-5 | 97% | 200mg |
¥1187.0 | 2022-09-28 | |
| eNovation Chemicals LLC | D756029-250mg |
4-(2-nitrophenyl)butan-2-one |
58751-62-5 | 97% | 250mg |
$120 | 2024-06-06 | |
| eNovation Chemicals LLC | D756029-1g |
4-(2-nitrophenyl)butan-2-one |
58751-62-5 | 97% | 1g |
$230 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1227054-5g |
4-(2-Nitrophenyl)butan-2-one |
58751-62-5 | 95% | 5g |
$1300 | 2024-06-03 | |
| Alichem | A019113800-5g |
4-(2-Nitrophenyl)butan-2-one |
58751-62-5 | 97% | 5g |
$1302.48 | 2023-09-01 | |
| abcr | AB548532-1 g |
4-(2-Nitrophenyl)butan-2-one; . |
58751-62-5 | 1g |
€727.20 | 2022-07-28 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TA238-1g |
4-(2-nitrophenyl)butan-2-one |
58751-62-5 | 97% | 1g |
¥4197.0 | 2024-07-19 |
4-(2-nitrophenyl)butan-2-one 関連文献
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
58751-62-5 (4-(2-nitrophenyl)butan-2-one) 関連製品
- 133473-26-4(3-(2-nitrophenyl)propanal)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:58751-62-5)4-(2-nitrophenyl)butan-2-one

清らかである:99%/99%/99%
はかる:250mg/1g/5g
価格 ($):197.0/428.0/891.0